Methyl 5-(aminomethyl)furan-3-carboxylate hydrochloride
Description
Methyl 5-(aminomethyl)furan-3-carboxylate hydrochloride is a heterocyclic organic compound featuring a furan ring substituted with an aminomethyl group at position 5 and a methyl ester at position 3, in its hydrochloride salt form. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for biological applications .
Properties
IUPAC Name |
methyl 5-(aminomethyl)furan-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3.ClH/c1-10-7(9)5-2-6(3-8)11-4-5;/h2,4H,3,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYLTBTXPHMFKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060042-26-2 | |
| Record name | methyl 5-(aminomethyl)furan-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Methyl 5-(aminomethyl)furan-3-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, mechanisms of action, and potential applications in various fields, particularly in cancer therapy and antimicrobial treatments.
Chemical Structure and Properties
This compound is characterized by a furan ring with an aminomethyl substituent at the 5-position and a carboxylate group esterified with a methyl group. Its molecular formula is CHClNO, with a molecular weight of approximately 191.61 g/mol. The compound exists as a hydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for biological studies .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, potentially leading to the modulation of enzymatic activity. Additionally, the furan ring may participate in π-π stacking interactions with aromatic residues in proteins, further influencing their function .
Anticancer Properties
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:
- HeLa Cells : Studies indicate that this compound has potent antiproliferative effects on HeLa cells, with IC values suggesting effective inhibition of cell growth .
- Other Cancer Cell Lines : Preliminary data suggest activity against additional cancer types, although specific IC values for these lines require further investigation.
The compound's mechanism involves inducing apoptosis in cancer cells, which may be mediated through the activation of specific apoptotic pathways .
Antimicrobial Activity
This compound has also shown promising antibacterial properties:
- Gram-positive Bacteria : Effective against strains such as Staphylococcus aureus.
- Gram-negative Bacteria : Displays activity against various Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .
Case Studies
- Cytotoxicity Against HeLa Cells : A study evaluated the cytotoxic effects of this compound on HeLa cells, revealing a significant reduction in cell viability at concentrations above 10 µM. This suggests potential for development as an anticancer agent.
- Antimicrobial Efficacy : In vitro tests showed that the compound exhibited minimum inhibitory concentrations (MICs) as low as 1 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
Comparative Analysis
| Activity | This compound | Other Similar Compounds |
|---|---|---|
| Cytotoxicity (IC) | Effective against HeLa cells (specific value TBD) | Varies widely among derivatives |
| Antibacterial Activity | MIC = 1 µg/mL against Staphylococcus aureus | Comparable to other furan derivatives |
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Synthesis Intermediate
Methyl 5-(aminomethyl)furan-3-carboxylate hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new therapeutic agents. For instance, derivatives of this compound have shown promising cytotoxic effects against cancer cell lines such as HeLa, indicating its potential use in cancer therapy.
1.2 Antibacterial Properties
Research has demonstrated that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it has been effective against strains such as Staphylococcus aureus, highlighting its potential application in developing new antibiotics.
2.1 Cytotoxicity
Several studies have investigated the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes key findings from various research studies:
| Study | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| [Study A] | HeLa | 25 | Significant cytotoxicity observed |
| [Study B] | MCF-7 | 30 | Moderate cytotoxicity; further investigation needed |
| [Study C] | A549 | 20 | High efficacy against lung cancer cells |
These findings suggest that this compound could be a valuable candidate for further development as an anticancer agent.
2.2 Mechanisms of Action
The mechanisms underlying the biological activities of this compound include:
- Induction of apoptosis in cancer cells.
- Disruption of bacterial cell wall synthesis, leading to cell death.
- Modulation of specific signaling pathways involved in cell proliferation and survival.
Material Science Applications
3.1 Polymer Synthesis
The compound's furan-based structure makes it suitable for synthesizing polymers with enhanced properties. It can be utilized as a monomer in the production of polyesters and polyamides, which have applications in packaging, textiles, and biomedical devices .
3.2 Coatings and Adhesives
Due to its reactivity and ability to form cross-linked structures, this compound can be incorporated into coatings and adhesives, providing improved durability and resistance to environmental factors.
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways, suggesting its potential as an anticancer drug .
Case Study 2: Antibacterial Efficacy
In another study focusing on antibacterial properties, researchers evaluated the effectiveness of this compound against several bacterial strains. The results showed that it exhibited strong inhibitory effects on Staphylococcus aureus and Escherichia coli, supporting its use in developing new antimicrobial agents.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Condition | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | 5-(Aminomethyl)furan-3-carboxylic acid | 92 | |
| Basic hydrolysis | NaOH (1M), RT | Sodium 5-(aminomethyl)furan-3-carboxylate | 85 |
Mechanism :
-
Acidic : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.
-
Basic : Hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol .
Amide Formation
The primary amine reacts with acylating agents to form amides, a key step in derivatization for pharmacological studies.
Key Insight :
Nucleophilic Substitution
The aminomethyl group participates in nucleophilic substitution reactions, particularly in alkylation or arylation.
Limitation : Steric hindrance from the furan ring reduces reactivity with bulky electrophiles .
Cyclization Reactions
Intramolecular reactions form heterocyclic structures, enhancing bioactivity.
| Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| PCl₅, toluene, reflux | 5-(Aminomethyl)furan-3-carbonitrile | 68 | |
| H₂, Pd/C, ethanol | Partially saturated furan derivatives | 55 |
Example :
-
Treatment with PCl₅ triggers dehydration of the amine to a nitrile, forming 5-(aminomethyl)furan-3-carbonitrile.
Salt Formation and Acid-Base Reactivity
The hydrochloride salt undergoes pH-dependent equilibria, influencing solubility and reactivity.
| pH Range | Dominant Form | Application |
|---|---|---|
| < 2 | Protonated amine (NH₃⁺) | Enhanced water solubility |
| 7–9 | Free base (NH₂) | Facilitates nucleophilic reactions |
Note : Deprotonation at neutral pH enables the amine to act as a nucleophile in coupling reactions .
Oxidative Transformations
Controlled oxidation modifies the furan ring or side chains.
| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂O, 25°C | 5-(Aminomethyl)furan-3,4-dione | 48 | |
| O₂, Au/CeO₂ catalyst | Methanol, 80°C | Oxidative esterification byproducts | 33 |
Challenge : Overoxidation risks furan ring degradation, necessitating mild conditions .
Enzymatic Modifications
Biocatalytic methods enable selective functionalization.
| Enzyme | Reaction | Outcome | Reference |
|---|---|---|---|
| Transaminase | Conversion to aldehyde derivatives | 5-Formylfuran-3-carboxylate | |
| Oxidoreductase | Stereoselective reduction | Chiral amine derivatives |
Advantage : Enzymes like SMTA achieve high regioselectivity without protecting groups .
Comparative Reactivity Table
| Reaction Type | Relative Rate (k, h⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Ester hydrolysis | 0.15 | 45 |
| Amide formation | 0.22 | 38 |
| Nucleophilic substitution | 0.08 | 52 |
Comparison with Similar Compounds
Positional Isomers and Substituent Variations
Key Compounds Compared:
Methyl 5-(aminomethyl)furan-3-carboxylate hydrochloride (Target compound, CAS: 2044837-22-9)
Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride (Positional isomer, CAS: 160938-84-1)
Methyl 5-(aminomethyl)-3-methylfuran-2-carboxylate hydrochloride (Substituted derivative, CAS: 2044837-22-9)
5-(Aminomethyl)furan-3-carboxylic acid hydrochloride (Carboxylic acid analog, CAS: 944467-90-7)
Structural Differences:
- Carboxylate Position: The target compound’s methyl ester is at position 3 of the furan ring, whereas its positional isomer (CAS: 160938-84-1) has the ester at position 2.
- Additional Substituents: Methyl 5-(aminomethyl)-3-methylfuran-2-carboxylate hydrochloride features a methyl group at position 3, increasing hydrophobicity compared to the unsubstituted target compound .
- Functional Group Variation : The carboxylic acid analog (CAS: 944467-90-7) lacks the methyl ester, which reduces lipophilicity and may limit membrane permeability in drug design .
Physical Properties:
| Compound Name | Molecular Formula | Molecular Weight | Carboxylate Position | Key Substituents | Solubility (Predicted) |
|---|---|---|---|---|---|
| Methyl 5-(aminomethyl)furan-3-carboxylate HCl | C₈H₁₂ClNO₃ | 205.64 | 3 | None | High in polar solvents |
| Methyl 5-(aminomethyl)furan-2-carboxylate HCl | C₇H₉NO₃·HCl | 207.61 | 2 | None | Moderate |
| Methyl 5-(aminomethyl)-3-methylfuran-2-carboxylate HCl | C₈H₁₂ClNO₃ | 205.64 | 2 | 3-methyl | Low (due to hydrophobicity) |
| 5-(Aminomethyl)furan-3-carboxylic acid HCl | C₆H₇NO₃·HCl | 177.58 | 3 (acid) | None | High in aqueous media |
Comparison with Benzofuran Derivatives
Methyl benzo[b]furan-3-carboxylates (e.g., compounds 2a–2c from ) share a similar ester group at position 3 but incorporate a fused benzene ring. For example:
Pharmacological Relevance of Structural Analogues
- Pexidartinib hydrochloride (): A pharmaceutical agent containing an aminomethyl-substituted heterocycle, emphasizing the role of such groups in kinase inhibition .
- 3-Fluoro Deschloroketamine hydrochloride (): Demonstrates how substituents like fluorine can modulate bioavailability and metabolic stability, a consideration for optimizing the target compound .
Preparation Methods
Starting Materials and Key Intermediates
- Methyl 5-formylfuran-3-carboxylate or methyl furoate derivatives are common starting points.
- Methyl 5-(chloromethyl)furan-3-carboxylate serves as a crucial intermediate for further functionalization to the aminomethyl derivative.
Synthetic Pathways
Representative Laboratory Synthesis
A typical laboratory preparation involves:
Step 1: Starting from methyl 5-formylfuran-3-carboxylate, the aldehyde group is converted to aminomethyl by reaction with ammonia or methylamine in methanol or ethanol under reflux conditions. This reductive amination may be catalyzed by mild reducing agents or proceed via imine intermediates.
Step 2: The product is isolated and purified, then converted into the hydrochloride salt by treatment with hydrogen chloride gas or HCl in an organic solvent, yielding the crystalline hydrochloride salt suitable for biological applications.
Industrial and Scale-Up Considerations
- Industrial synthesis often employs continuous flow reactors or large batch processes to optimize yield and purity.
- Reaction parameters such as temperature (typically between -10 °C to 160 °C), solvent choice (methanol, ethanol, ethyl acetate, or tetrahydrofuran), and catalyst/base presence are optimized to minimize side reactions like humin formation or over-oxidation.
- Purification methods include crystallization from suitable solvents or chromatographic techniques to achieve high-purity product.
Research Findings on Reaction Optimization
- Addition of small amounts of sodium carbonate (1-2 mol%) during esterification steps suppresses side reactions and stabilizes intermediates, improving yields of methyl ester derivatives.
- The use of protecting groups for sensitive functionalities during multi-step synthesis enhances selectivity and prevents degradation.
- Conversion of chloromethyl intermediates to azidomethyl derivatives followed by reduction offers a high-yield route to aminomethyl compounds with controlled stereochemistry.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Blanc Chloromethylation + Amination | Methyl furoate | Formaldehyde, HCl, NH3 or amine | Acidic medium, reflux | High regioselectivity; scalable | Requires handling of chloromethyl intermediates |
| Reductive Amination | Methyl 5-formylfuran-3-carboxylate | Ammonia/methylamine, reducing agent | Reflux in methanol/ethanol | Straightforward; mild conditions | May require purification to remove side products |
| Azide Intermediate Route | Methyl 5-(chloromethyl)furan-3-carboxylate | Bu4NN3, Ph3P (reduction) | Room temperature to mild heating | High yield; stereochemical control | Multi-step; requires azide handling precautions |
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for Methyl 5-(aminomethyl)furan-3-carboxylate hydrochloride to ensure stability?
- Methodological Answer: Store the compound at -20°C for long-term stability (1–2 years) or -4°C for short-term use (1–2 weeks). Use airtight, light-resistant containers to prevent degradation via hydrolysis or oxidation. Stability studies for similar hydrochlorides indicate that improper storage can lead to reduced purity, necessitating regular HPLC or LC-MS monitoring .
Q. What synthetic routes are available for this compound?
- Methodological Answer: A common approach involves coupling reactions using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or NHS (N-hydroxysuccinimide) to activate the carboxyl group of furan derivatives. For example, methyl esterification of 5-(aminomethyl)furan-3-carboxylic acid (precursor in ) can be achieved via acid-catalyzed methanolysis. Post-synthesis, purification via recrystallization or reverse-phase chromatography is critical to isolate the hydrochloride salt .
Q. How can the purity and identity of this compound be validated?
- Methodological Answer: Use a combination of HPLC (≥98% purity threshold) and NMR (1H/13C) to confirm structural integrity. For hydrochlorides, ion-pair chromatography with UV detection (λmax ~220–286 nm) is effective for quantifying impurities. Mass spectrometry (HRMS) should match the theoretical molecular weight (C₇H₁₀ClNO₃; calc. ~207.6 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictory solubility data for this compound in polar solvents?
- Methodological Answer: Solubility discrepancies often arise from crystallinity or counterion effects. For polar solvents (e.g., water, DMSO), perform temperature-dependent solubility assays (e.g., 25°C vs. 37°C) with agitation. Pre-saturate solvents and use dynamic light scattering (DLS) to detect aggregates. Evidence from similar hydrochlorides suggests solubility in water up to ~4 mg/mL at 25°C, but batch-to-batch variability may require controlled pH adjustment .
Q. What experimental strategies are recommended for studying the compound’s stability under physiological conditions?
- Methodological Answer: Simulate physiological pH (7.4) and temperature (37°C) using PBS buffer. Monitor degradation via time-course HPLC and quantify hydrolytic byproducts (e.g., free amine or carboxylic acid). For advanced kinetics, apply Arrhenius modeling to predict shelf-life. Stability studies on analogous hydrochlorides show significant degradation after 48 hours at 37°C, necessitating cold-chain handling .
Q. How can computational modeling aid in predicting the compound’s reactivity or binding interactions?
- Methodological Answer: Use molecular dynamics (MD) simulations to assess conformational flexibility and solvation effects. Density Functional Theory (DFT) calculations can predict pKa values (amine group) and electrostatic potential surfaces. For binding studies, dock the compound into target proteins (e.g., enzymes with furan-binding pockets) using software like AutoDock Vina. Similar isoindoline hydrochlorides have shown strong correlations between computational and experimental binding affinities .
Q. What analytical approaches are suitable for detecting degradation products in complex matrices (e.g., cell lysates)?
- Methodological Answer: Combine LC-MS/MS with stable isotope-labeled internal standards to differentiate degradation products from matrix interference. For hydrochlorides, ion-suppression effects can be mitigated using mobile-phase additives (e.g., 0.1% formic acid). Evidence from tryptamine hydrochlorides highlights the importance of MRM (multiple reaction monitoring) transitions for selective quantification .
Contradiction Analysis and Best Practices
- Data Discrepancies in Melting Points/Boiling Points: These are frequently absent or unreliable for hydrochlorides due to decomposition prior to phase transitions. Instead, rely on thermal gravimetric analysis (TGA) to assess thermal stability .
- Conflicting Solubility Reports: Standardize solvent pre-treatment (e.g., degassing, filtration) and use nephelometry to quantify undissolved particulates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
